molecular formula C10H7NO6 B14384089 6-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid CAS No. 88220-80-8

6-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid

Cat. No.: B14384089
CAS No.: 88220-80-8
M. Wt: 237.17 g/mol
InChI Key: DYFGQKXULAKLGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 6-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid, often involves cyclization reactions. One common method is the cyclization of o-(1-alkynyl)anisoles mediated by p-toluenesulfonic acid to obtain 2-arylsubstituted benzofurans . Another approach involves the rearrangement and cyclization of 2-hydroxybenzophenones with Corey-Chaykovsky reagent . Additionally, boron tribromide-promoted tandem deprotection-cyclization of 2-methoxyphenylacetones can lead to the formation of benzofuran derivatives .

Industrial Production Methods

Industrial production of benzofuran derivatives may involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has also been explored for the efficient production of benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of benzofuran derivatives include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogenating agents such as N-bromosuccinimide (NBS) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acids, while reduction may produce benzofuran-2-methanols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and nitro groups contribute to its antimicrobial and anticancer properties, making it a valuable compound for scientific research and drug development .

Properties

CAS No.

88220-80-8

Molecular Formula

C10H7NO6

Molecular Weight

237.17 g/mol

IUPAC Name

6-methoxy-5-nitro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H7NO6/c1-16-8-4-7-5(2-6(8)11(14)15)3-9(17-7)10(12)13/h2-4H,1H3,(H,12,13)

InChI Key

DYFGQKXULAKLGD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(OC2=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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